3-Descarboxy Olsalazine

Description

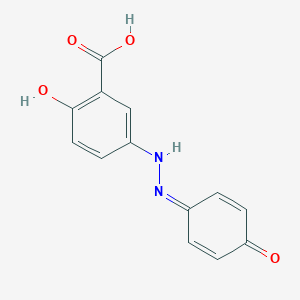

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-10-4-1-8(2-5-10)14-15-9-3-6-12(17)11(7-9)13(18)19/h1-7,16-17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWJQYQMHYGVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Challenges, Future Directions, and Translational Potential

Addressing Inter-individual Variability in Pharmacokinetics and Pharmacodynamics

A significant hurdle in optimizing drug therapy is the inherent variability in how individuals respond to medication. nih.gov This variability is influenced by a multitude of factors including genetics, age, sex, disease state, and the gut microbiome. nih.gov For 3-Descarboxy Olsalazine (B1677275), a systematic investigation into the sources of inter-individual differences in its absorption, distribution, metabolism, and excretion (pharmacokinetics), as well as its effect on the body (pharmacodynamics), is paramount.

Future research should focus on:

Population Pharmacokinetic (PopPK) and Pharmacodynamic (PopPD) Modeling: These models are essential for quantifying the variability in drug exposure and response within a patient population and identifying key covariates that explain this variability. researchgate.net

Pharmacogenomics: Identifying genetic polymorphisms in drug-metabolizing enzymes and transporters that may influence the disposition of 3-Descarboxy Olsalazine. For instance, variations in cytochrome P450 enzymes or other metabolic pathways could significantly alter its plasma concentrations and, consequently, its efficacy and safety. nih.govresearchgate.net

Role of the Gut Microbiome: Given that Olsalazine is a prodrug activated by colonic bacteria, the composition and metabolic activity of an individual's gut microbiota could play a crucial role in the formation and subsequent effects of this compound. nih.gov

| Research Focus | Methodological Approach | Potential Impact |

| Quantifying Variability | Population PK/PD modeling | Personalized dosing strategies |

| Genetic Factors | Pharmacogenomic studies (e.g., GWAS) | Identification of patient subgroups with altered drug metabolism |

| Microbiome Influence | Metagenomic and metabolomic analysis of gut flora | Understanding the role of microbial metabolism in drug disposition and response |

Exploration as a Novel Therapeutic Agent or Lead Compound

The structural similarity of this compound to mesalazine, a cornerstone of IBD therapy, suggests it may possess inherent anti-inflammatory properties. nih.gov A thorough investigation into its potential as a standalone therapeutic agent or as a lead compound for the development of new drugs is warranted.

Key research avenues include:

In Vitro and In Vivo Screening: Assessing the anti-inflammatory activity of this compound in relevant cell-based assays and animal models of IBD. This would involve evaluating its effects on pro-inflammatory signaling pathways, cytokine production, and immune cell function.

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which this compound exerts its effects. This could involve techniques such as target-based screening and chemoproteomics.

Lead Optimization: If promising activity is identified, medicinal chemistry efforts can be employed to modify the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.

Application of Computational Modeling and In Silico Approaches for Structure-Activity Relationship Studies

Computational modeling and in silico methods offer powerful tools to accelerate drug discovery and development by predicting the biological activity of compounds based on their chemical structure. nih.govnih.gov For this compound, these approaches can be instrumental in understanding its structure-activity relationships (SAR).

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of this compound and related analogs with their biological activity. nih.govresearchgate.netmdpi.com This can guide the design of new molecules with improved therapeutic profiles.

Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound with potential protein targets to predict binding affinities and modes of action. mdpi.com This can provide insights into its mechanism of action at the molecular level.

| Computational Approach | Application to this compound | Expected Outcome |

| QSAR | Correlating molecular descriptors with anti-inflammatory activity | Predictive models to guide the synthesis of more potent analogs |

| Molecular Docking | Simulating binding to key inflammatory proteins (e.g., COX, LOX) | Identification of potential molecular targets and binding interactions |

| Molecular Dynamics | Simulating the stability of the drug-target complex over time | Understanding the dynamics and energetics of target engagement |

Development of Advanced Preclinical Models for Comprehensive Efficacy and Safety Evaluation

To accurately predict the clinical potential of this compound, it is crucial to move beyond traditional preclinical models and utilize more sophisticated systems that better recapitulate human disease.

This involves:

Humanized Animal Models: Employing animal models engrafted with human cells or tissues to provide a more relevant assessment of efficacy and safety.

Organoid Cultures: Utilizing patient-derived intestinal organoids to study the effects of this compound in a system that mimics the architecture and function of the human gut.

Microfluidic "Gut-on-a-Chip" Models: These models can simulate the complex microenvironment of the intestine, including epithelial and immune cell interactions, providing a platform for more predictive efficacy and toxicity testing.

Identification of Predictive Biomarkers for Response and Toxicity

The ability to predict which patients are most likely to respond to a particular therapy and which are at risk of adverse effects is a cornerstone of personalized medicine. nih.govnih.govmdpi.comresearchgate.net For this compound, the identification of predictive biomarkers is a critical research goal.

Research efforts should be directed towards:

Genomic and Proteomic Biomarkers: Identifying genetic variants or protein expression patterns that correlate with treatment response or the development of toxicity.

Metabolomic Profiling: Analyzing metabolic signatures in blood or stool samples that may predict how a patient will respond to this compound.

Microbiome-based Biomarkers: Investigating whether the composition of the gut microbiota can serve as a biomarker for treatment outcome.

Integration of Multi-omics Data for a Systems-Level Understanding of Biology

A holistic understanding of the biological effects of this compound can be achieved by integrating data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.comucla.eduscispace.com This systems biology approach can reveal complex molecular networks and pathways that are perturbed by the compound. ucla.edu

Future research should aim to:

Generate Multi-omics Datasets: Profile the effects of this compound on various biological levels in preclinical models and, eventually, in clinical studies.

Develop Integrative Bioinformatic Pipelines: Employ advanced computational tools to integrate and analyze these large and complex datasets, allowing for the identification of key molecular drivers of the drug's effects. mdpi.com

Construct Network Models: Build comprehensive network models that illustrate the interconnected molecular pathways influenced by this compound, providing a deeper understanding of its mechanism of action and potential off-target effects. ucla.edu

By systematically addressing these research challenges, the scientific community can elucidate the full therapeutic potential of this compound. This comprehensive research agenda, from fundamental pharmacology to systems-level analysis, will be instrumental in determining its future role in the management of inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.